1H-pyrazol-1-amine
Description
Historical Perspectives and Evolution of Pyrazole (B372694) Chemistry in Academic Research
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first discovered the antipyretic properties of a pyrazole derivative, which he named antipyrine. sphinxsai.com This accidental discovery, made while attempting to synthesize quinoline (B57606) derivatives, sparked significant interest in pyrazole chemistry. sphinxsai.com Shortly after, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole ring. researchgate.netglobalresearchonline.net
Initially, research was driven by the intriguing chemical properties and potential medicinal applications of pyrazole compounds. ijrpr.com Throughout the 20th century, the field expanded dramatically as researchers recognized the versatility of the pyrazole core. sphinxsai.comijrpr.com Pyrazole derivatives have since become integral to medicinal chemistry, with applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. researchgate.netijrpr.com They have also found significant use in agrochemicals as herbicides and insecticides and in materials science. sphinxsai.comsphinxsai.com The development of synthetic methodologies has been a continuous focus, with a vast number of synthesis methods and analogues being documented over the years, underscoring their importance in research. researchgate.net
Significance of 1H-Pyrazol-1-amine as a Core Structure in Advanced Chemical Research
This compound, also known as N-aminopyrazole, is distinguished by the presence of an amino group attached to the nitrogen atom at the 1-position of the pyrazole ring. This N-amino functionality imparts unique reactivity and makes it a valuable building block, or synthon, in organic synthesis.
One of the primary applications of this compound and its derivatives (aminopyrazoles) is in the construction of fused heterocyclic systems. For instance, they are key precursors in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry. mdpi.com The synthesis of these fused systems often involves the condensation of aminopyrazoles with 1,3-bielectrophilic substrates like β-diketones or activated enones. mdpi.comchim.it
The synthesis of aminopyrazoles themselves can be achieved through various routes. A prevalent method involves the cyclocondensation reaction of β-ketonitriles with hydrazine (B178648) or its derivatives. chim.itnih.gov Another common approach is the reaction of α,β-unsaturated nitriles with hydrazines. chim.it More specialized methods include the transformation of isoxazoles into aminopyrazoles. mdpi.comchim.it
The strategic placement of the amino group on the ring nitrogen allows for distinct synthetic transformations compared to C-amino pyrazoles. Electrophilic amination of primary amines using reagents like oxaziridines represents a modern approach to generate the N-N bond necessary for this compound synthesis, sometimes as part of a one-pot procedure to form substituted pyrazoles directly. organic-chemistry.orgnih.govacs.org This method provides a metal-free route to functionalized nitrogen heterocycles. organic-chemistry.org
The significance of the this compound core is also evident in materials science. For example, theoretical studies have investigated derivatives like 3,4,5-trinitro-1H-pyrazol-1-amine as potential high-energy density materials, with calculated detonation properties comparable to well-known explosives like RDX and HMX. nih.govresearchgate.net
Current Research Frontiers and Emerging Trends in this compound Studies
Contemporary research on this compound and related compounds is characterized by several key trends, focusing on synthetic efficiency, novel applications, and sustainable practices.
Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient and regioselective syntheses. sphinxsai.com This includes one-pot, multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors. rsc.orgorganic-chemistry.org The use of environmentally benign conditions, such as aqueous reaction media, is also a growing area of focus to create greener synthetic pathways. rsc.org Research into novel catalytic systems, including metal-free electrophilic amination, aims to provide practical and versatile methods for preparing N-substituted pyrazoles from readily available primary amines. organic-chemistry.orgnih.govacs.org
Structure-Based Design: In medicinal chemistry, the availability of crystal structures for biological targets like kinases enables the rational, structure-based design of pyrazole-based inhibitors. vulcanchem.com This allows for the optimization of derivatives to enhance potency and selectivity for their intended targets. vulcanchem.com
Materials Science and Photophysics: The application of pyrazole derivatives is expanding in materials science. Researchers are exploring their use as building blocks for functional materials, including polymers and nanomaterials. ontosight.ai Furthermore, certain pyrazole-fused systems, such as pyrazolo[1,5-a]pyrimidines derived from aminopyrazoles, have been developed as fluorescent chemosensors for detecting specific ions or molecules. mdpi.com
High-Energy Materials: An emerging frontier is the investigation of highly nitrated this compound derivatives as advanced energetic materials. Studies on compounds like 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP) have shown they possess high density, good thermal stability, and impressive detonation performance, combined with low sensitivity to mechanical stimuli, making them potential candidates for next-generation explosives. researchgate.net
Data Tables
Table 1: Synthetic Routes to Aminopyrazole Cores
| Method | Precursors | Description | Reference(s) |
|---|---|---|---|
| Condensation with β-Ketonitriles | β-Ketonitrile, Hydrazine | A versatile and widely used method involving nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization onto the nitrile. | chim.it, nih.gov |
| Condensation with α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile, Hydrazine | Reaction proceeds via Michael addition of hydrazine, followed by cyclization and elimination to form the pyrazole ring. | chim.it |
| From Isoxazoles | Isoxazole (B147169), Hydrazine | Involves a ring-opening of the isoxazole to a ketonitrile intermediate, which then reacts with hydrazine to form the aminopyrazole. | mdpi.com |
| Electrophilic Amination | Primary Amine, Oxaziridine, 1,3-Diketone | A one-pot synthesis where a primary amine is aminated to form a hydrazine in situ, which then condenses with a diketone. | organic-chemistry.org, acs.org |
Table 2: Research Applications of this compound Derivatives
| Application Area | Specific Example | Finding / Significance | Reference(s) |
|---|---|---|---|
| Fused Heterocycles | Synthesis of Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles react with β-enaminones, often under microwave assistance, to produce these fused systems in high yields. | mdpi.com |
| High-Energy Materials | 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP) | Exhibits high density (1.836 g/cm³), excellent thermal stability (Td: 233°C), and powerful detonation performance (VD = 9271 m/s), with low sensitivity. | researchgate.net |
| Medicinal Chemistry | Building block for kinase inhibitors | The aminopyrazole scaffold is used to synthesize compounds targeting enzymes like cyclin-dependent kinases (CDKs). | , vulcanchem.com |
| Fluorescent Sensors | Pyrazolo[1,5-a]pyrimidine-triphenylamine systems | Used as fluorescent indicators for sensing water content in organic solvents and ethanol (B145695) quantification. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
pyrazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-3-1-2-5-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGEYYREVRXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473939 | |
| Record name | 1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3994-46-5 | |
| Record name | 1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Reaction Design for 1h Pyrazol 1 Amine Derivatives
Established Synthetic Pathways to the 1H-Pyrazol-1-amine Scaffold
Traditional methods for constructing the pyrazole (B372694) core remain fundamental in organic synthesis, offering reliable and straightforward access to the basic scaffold. These pathways often involve the formation of the pyrazole ring through the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. chim.itmdpi.com
Cyclocondensation Approaches
The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a robust method for creating polysubstituted pyrazoles. beilstein-journals.org The reaction typically involves a suitable hydrazine acting as a bidentate nucleophile that attacks a three-carbon electrophilic unit. mdpi.com
Key electrophilic partners in these reactions include:
1,3-Diketones: Reaction with hydrazine derivatives provides a direct route to substituted pyrazoles. mdpi.comscielo.br
α,β-Unsaturated Carbonyl Compounds: These substrates react with hydrazines to form pyrazoline intermediates, which must then be oxidized to yield the aromatic pyrazole ring. mdpi.compharmaguideline.com
β-Enaminones and α-Cyanoketones: These compounds are also effective precursors for cyclocondensation reactions with hydrazines, leading to various aminopyrazole derivatives. mdpi.comnih.govjove.com
For instance, the reaction of α-arylselanyl-1,3-diketones with arylhydrazines in glycerol (B35011) at 60 °C yields 4-arylselanylpyrazoles, demonstrating a green chemistry approach to functionalized pyrazoles without the need for a catalyst. scielo.br Similarly, cross-conjugated enynones undergo regioselective cyclocondensation with arylhydrazines to produce pyrazole derivatives in good yields without requiring special conditions like catalysts or an inert atmosphere. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| α-Phenylselanylacetylacetone | Phenylhydrazine (B124118) | Glycerol, 60 °C, 3h | 3,5-dimethyl-1-phenyl-4-(phenylselanyl)-1H-pyrazole | 82% | scielo.br |
| Cross-conjugated enynones | Arylhydrazines | Room Temperature | Dihetaryl-substituted ethenes/buta-1,3-diens | Good | nih.gov |
| Enaminones | Aryl hydrazines | Ethanol (B145695), Acetic acid | Regioselective pyrazole derivatives | High | mdpi.com |
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has significantly enhanced the efficiency of pyrazole synthesis, offering benefits such as reduced reaction times, higher yields, and cleaner reactions, aligning with the principles of green chemistry. alliedacademies.orgorganic-chemistry.org This technique is particularly effective for the synthesis of 1-aryl-1H-pyrazole-5-amines. nih.govjove.com
A common protocol involves the microwave-mediated reaction of an aryl hydrazine with either 3-aminocrotononitrile (B73559) or an appropriate α-cyanoketone. nih.govjove.com These reactions are typically conducted in an aqueous acidic medium (e.g., 1 M HCl) and heated in a microwave reactor to around 150 °C for a short duration, often just 10-15 minutes. nih.govjove.com The use of water as a solvent facilitates rapid heating and simplifies product isolation, which can often be achieved by simple basification and vacuum filtration. nih.gov This method is scalable from milligram to gram quantities with consistent yields, typically ranging from 70-90%. nih.govjove.com Another example is the one-pot cyclocondensation of 6-chloropyrazine-2-carboxylic acid hydrazide with substituted benzoylacetonitriles under microwave irradiation to produce (5-amino-3-aryl-1H-pyrazol-1-yl) methanones in high yields (72-82%). alliedacademies.org
Table 2: Microwave-Assisted Synthesis of this compound Derivatives
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aryl hydrazine, 3-Aminocrotononitrile or α-cyanoketone | 1 M HCl, 150 °C, 10-15 min (Microwave) | 1-Aryl-1H-pyrazole-5-amines | 70-90% | nih.govjove.com |
| 6-Chloropyrazine-2-carboxylic acid hydrazide, Substituted benzoylacetonitriles | Methanol, Acetic acid, 10-15 min (Microwave) | (5-Amino-3-aryl-pyrazol-1-yl)(6-chloropyrazin-2-yl)-methanones | 72-82% | alliedacademies.org |
Novel Reaction Strategies for Functionalized 1H-Pyrazol-1-amines
Beyond established methods, contemporary research focuses on developing innovative strategies that offer greater control over functionalization and molecular complexity. These advanced approaches include transition metal catalysis, unique ring-opening reactions, and efficient multi-component syntheses.
Transition Metal-Catalyzed Syntheses, e.g., Rh(III)-catalyzed Annulation
Transition metal catalysis has emerged as a powerful tool for constructing complex heterocyclic frameworks. Rhodium(III)-catalyzed reactions, in particular, have enabled novel annulation strategies for synthesizing fused and highly substituted pyrazole derivatives through C-H activation. nih.govnih.govacs.org
One notable strategy is the Rh(III)-catalyzed [4+1] annulation of pyrazol-3-ones with alkynoates. nih.govacs.org This process proceeds through a sequential ortho-alkenylation via C-H activation, followed by an intramolecular cyclization cascade to form indazole-fused pyrazoles bearing a quaternary carbon. nih.govacs.org Similarly, a Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates or alkynamides has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.org Another innovative approach involves the three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes, catalyzed by Rh(III), to construct N-naphthyl pyrazoles through a cascade of pyrazole annulation and Satoh–Miura benzannulation. rsc.org
Table 3: Examples of Rh(III)-Catalyzed Syntheses of Pyrazole Derivatives
| Reactants | Reaction Type | Product | Reference |
|---|---|---|---|
| Pyrazol-3-ones, Alkynoates | [4+1] Annulation | Indazole-fused pyrazoles | nih.govacs.org |
| Phenyl-1H-pyrazol-5-amine, Alkynoates/Alkynamides | [5+1] Annulation | Pyrazolo[1,5-a]quinazolines | rsc.org |
| Enaminones, Aryl hydrazine hydrochlorides, Internal alkynes | Cascade Pyrazole Annulation/Benzannulation | N-Naphthyl pyrazoles | rsc.org |
| N-aminopyrrole-derived hydrazones, Alkynes | Dual C-H Activation/Annulation | Pyrrolopyridazines | nih.gov |
Oxidative Ring-Opening Reactions for Derivative Formation
A less common but mechanistically intriguing strategy for derivatization involves the oxidative ring-opening of the pyrazole core itself. Specifically, 1H-pyrazol-5-amines can undergo oxidative ring-opening to form 3-diazenylacrylonitrile derivatives. sci-hub.seresearchgate.net This transformation is achieved under mild, transition-metal-free conditions, typically using an oxidant such as iodosobenzene (B1197198) (PhIO). sci-hub.seresearchgate.net
The reaction is proposed to proceed through the formation of a hydroxylamine (B1172632) intermediate, which then eliminates a water molecule to trigger the ring-opening. sci-hub.se The resulting vinyl-containing diazenylacrylonitriles are versatile intermediates. For example, they can react with deprotonated 1H-pyrrole-2-carbaldehydes in a domino cyclization to construct novel 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine scaffolds. sci-hub.seresearchgate.net This demonstrates how cleaving the pyrazole ring can be a productive step towards building more complex, fused heterocyclic systems.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach offers high atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. beilstein-journals.orglongdom.org
Several MCRs have been developed for the synthesis of aminopyrazole derivatives. A one-pot, iodine-catalyzed three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides selectively produces 5-amino-4-(arylselanyl)-1H-pyrazoles in good yields. nih.gov Another sustainable approach involves the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, which serves as a green solvent, to yield 1H-pyrazole derivatives. longdom.orgresearchgate.net This can be extended to a four-component reaction by including ethyl cyanoacetate (B8463686) to access more complex pyrazolo[3,4-b]pyridine structures. longdom.org Furthermore, 3-methyl-1-aryl-1H-pyrazol-5-amines can themselves be used as building blocks in three-component reactions with arylglyoxals and cyclic 1,3-dicarbonyls to synthesize pyrazolopyridine and pyrazoloquinoline derivatives. researchgate.net
Table 4: Multi-component Reactions for the Synthesis of Pyrazole Derivatives
| Components | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Iodine / MeCN | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1H-Pyrazole derivatives | longdom.orgresearchgate.net |
| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate / Water | Pyrazolo[3,4-b]pyridines | longdom.org |
| Arylglyoxals, 3-Methyl-1-aryl-1H-pyrazol-5-amines, Cyclic 1,3-dicarbonyls | Tetrapropylammonium bromide / Water | Pyrazolopyridines and Pyrazoloquinolines | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of pyrazole derivatives. researchgate.netresearchgate.net These approaches focus on environmental and economic benefits by employing alternative energy sources, greener solvents, and efficient catalytic systems. researchgate.netbenthamdirect.com
Key strategies in the green synthesis of pyrazoles include the use of environmentally benign solvents like water, solvent-free reaction conditions, and energy-efficient methods such as microwave and ultrasound irradiation. benthamdirect.comthieme-connect.comrsc.org Multicomponent reactions (MCRs) are also a cornerstone of green pyrazole synthesis, offering efficiency and atom economy by combining three or more reactants in a single step. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields and product purity. scielo.brbenthamdirect.comtandfonline.com In pyrazole synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes. numberanalytics.comdergipark.org.tr For instance, a variety of 1-aryl-1H-pyrazole-5-amines have been efficiently prepared by combining an aryl hydrazine with either 3-aminocrotononitrile or an appropriate α-cyanoketone in 1 M HCl. nih.gov The mixture is heated in a microwave reactor at 150 °C for just 10-15 minutes, with isolated yields typically ranging from 70-90%. nih.gov This method highlights the efficiency in both time and resources, utilizing water as a solvent. nih.gov
Another example involves the microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives. By employing microwave irradiation in a water-ethanol solvent mixture with L-tyrosine as a catalyst, the reaction time for a four-component condensation was significantly reduced. rsc.org Similarly, using a potassium tert-butoxide (KOtBu) catalyst under microwave irradiation led to reaction completion in under 5 minutes with excellent yields. rsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for pyrazole synthesis. numberanalytics.com Ultrasound waves create cavitation bubbles in the reaction mixture, which upon collapsing, generate localized hotspots that accelerate chemical reactions. numberanalytics.com This technique has been successfully used to prepare a range of heterocyclic compounds, including pyrazoles, often with faster reaction times and improved yields compared to traditional methods. researchgate.netnumberanalytics.com
For example, a catalyst-free, one-pot synthesis of highly substituted pyrazoles has been developed using ultrasound irradiation at room temperature. researchgate.net The reaction of various aldehydes, malononitrile, and phenylhydrazine in a mixture of PEG-400 and water under ultrasound afforded the desired products in a cost-effective and environmentally friendly manner. researchgate.net In another study, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was significantly enhanced under ultrasound irradiation (60 ºC), achieving high yields within 75-90 minutes. asianpubs.org The use of a Cu(OTf)₂/Et₃N catalytic system under ultrasonic irradiation also proved highly efficient for the regioselective synthesis of CF₃-containing pyrazoles, offering high yields in short reaction times. nih.gov
Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives is a fundamental aspect of green chemistry. thieme-connect.com Water, being non-toxic and readily available, is an ideal solvent for many pyrazole synthesis protocols. thieme-connect.com For instance, magnetized distilled water (MDW) has been used as a solvent for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives, achieving high yields (85-95%) at 80 °C. Polyethylene glycol (PEG-400) has also been utilized as a green reaction medium. researchgate.netjapsonline.com
The development of recoverable and reusable catalysts is another key area. Heterogeneous catalysts, nanocatalysts, and biodegradable catalysts are increasingly employed. thieme-connect.comrsc.org For example, nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov Other catalysts like cerium(IV) oxide/silicon dioxide (CeO₂/SiO₂) and various supported acids have also been used in aqueous media. thieme-connect.com
Table 1: Comparison of Green Synthetic Methods for Pyrazole Derivatives
| Method | Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Microwave-Assisted | None (1M HCl) | Water | 150 °C | 10-15 min | 70-90 | nih.gov |
| Microwave-Assisted | K-tBuO | Methanol | Room Temp | < 5 min | Excellent | rsc.org |
| Microwave-Assisted | L-tyrosine | H₂O–Ethanol | Reflux | Not specified | Good | rsc.org |
| Ultrasound-Assisted | None | PEG-400 / Water | Room Temp | Not specified | Excellent | researchgate.net |
| Ultrasound-Assisted | Cu(I) | Not specified | 60 °C | 75-90 min | High | asianpubs.org |
| Ultrasound-Assisted | Cu(OTf)₂/Et₃N | Ethanol | Not specified | Short | 90 | nih.gov |
| Catalyst-Free | None | Magnetized Distilled Water | 80 °C | 75-120 min | 85-95 | |
| Heterogeneous Catalyst | CeO₂/SiO₂ | Not specified | Not specified | Not specified | 85-92 | thieme-connect.com |
| Nanocatalyst | nano-ZnO | Not specified | Not specified | Short | 95 | nih.gov |
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often introduces challenges related to regioselectivity and stereoselectivity. Controlling the orientation of substituents on the pyrazole ring is crucial as different regioisomers can exhibit distinct chemical and biological properties.
Regioselectivity: Regioselectivity in pyrazole synthesis is typically governed by the reaction of a monosubstituted hydrazine with a 1,3-dielectrophilic compound. chim.it The outcome often depends on the relative reactivity of the electrophilic centers and the nucleophilicity of the two different nitrogen atoms in the hydrazine. chim.it
For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in N,N-dimethylacetamide can afford two possible isomers. nih.gov However, under these conditions, a high regioselectivity of 98:2 in favor of the 1,5-disubstituted isomer is achieved. nih.gov In contrast, conducting the same reaction in ethanol at ambient temperature results in an equimolar mixture of the regioisomers. nih.gov
A highly regioselective, one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been achieved by reacting (ethoxymethylene)malononitrile with various aryl hydrazines. scirp.org This method exclusively yields the desired regioisomer, with no observation of the 3-amino regioisomer or uncyclised intermediates. scirp.org Similarly, the condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines in the presence of a base catalyst leads to substituted 1H-pyrazolo[3,4-b]quinolines with high selectivity, where only the expected isomer is obtained. researchgate.net
The synthesis of tetra-substituted phenylaminopyrazole derivatives through a one-pot, three-step reaction has also demonstrated high regio- and chemo-selectivity. nih.gov In this process, the substituted nitrogen atom of methyl- or benzyl-hydrazine selectively displaces a methylthio group, leading to a single N¹-substituted pyrazole derivative. nih.gov The regiochemical outcome can be confirmed using techniques like NOESY NMR spectroscopy. nih.gov
Stereoselectivity: When the pyrazole ring or its substituents contain chiral centers, controlling the stereochemistry becomes critical. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries. A notable approach involves the use of (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary. rsc.orgrsc.org The synthesis begins with the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinimine. rsc.org A stereoselective addition of an organolithium reagent to this imine, followed by several transformation steps including cyclization, yields the chiral pyrazole derivative with high enantiomeric excess (100% ee). rsc.orgrsc.org
Furthermore, a switchable regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed via the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The stereochemical outcome is controlled by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. In the absence of the catalyst, the thermodynamically stable (E)-isomer is formed in excellent yield. nih.gov Conversely, when Ag₂CO₃ is used, the (Z)-isomer is preferentially obtained in good yield. nih.gov This method provides a valuable tool for selectively accessing either geometric isomer. nih.gov
Table 2: Examples of Regio- and Stereoselective Pyrazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product(s) | Selectivity Outcome | Reference(s) |
|---|---|---|---|---|---|
| Regioselective | Arylhydrazine + 4,4,4-trifluoro-1-arylbutan-1,3-diketone | N,N-dimethylacetamide | 1,5-disubstituted pyrazole | 98:2 regioselectivity | nih.gov |
| Regioselective | (Ethoxymethylene)malononitrile + Aryl hydrazine | Ethanol, reflux | 5-amino-1-aryl-1H-pyrazole-4-carbonitrile | Exclusive formation of one regioisomer | scirp.org |
| Regioselective | 2-Fluorobenzaldehyde + 1H-Pyrazol-5-amine | Base catalyst (DABCO) | 1H-Pyrazolo[3,4-b]quinoline | High selectivity, only expected isomer obtained | researchgate.net |
| Regioselective | Active methylene (B1212753) reagent + Isothiocyanate + Substituted hydrazine | One-pot, three-step | Tetra-substituted phenylaminopyrazole | Highly regio- and chemo-selective for N¹-isomer | nih.gov |
| Stereoselective | Aldehyde + (R)- or (S)-tert-butanesulfinamide | Multi-step synthesis | Chiral pyrazole derivative | 100% ee | rsc.orgrsc.org |
| Stereoselective | Pyrazole + Conjugated carbonyl alkyne | No catalyst | (E)-N-carbonylvinylated pyrazole | Excellent yield, high E/Z ratio | nih.gov |
| Stereoselective | Pyrazole + Conjugated carbonyl alkyne | Ag₂CO₃ | (Z)-N-carbonylvinylated pyrazole | Good yield, high Z/E ratio | nih.gov |
Reactivity and Mechanistic Investigations of 1h Pyrazol 1 Amine
Fundamental Reactivity Patterns
The fundamental reactivity of 1H-pyrazol-1-amine and its derivatives is characterized by the nucleophilic and electrophilic nature of the pyrazole (B372694) ring and its substituents. These compounds serve as crucial building blocks for the synthesis of more complex heterocyclic systems.
The this compound scaffold possesses multiple sites susceptible to both nucleophilic and electrophilic attack, a duality that defines its chemical behavior. The pyrazole ring itself is an aromatic system with π-electrons, making it prone to electrophilic substitution reactions such as nitration and halogenation, typically at the C4 position. globalresearchonline.net The presence of the amino group at the N1 position influences the electron density distribution within the ring.
Nucleophilic Character: The nucleophilicity of aminopyrazoles is a well-documented feature. The key nucleophilic centers are the exocyclic amino group (-NH2), the pyridine-like N2 atom, and the C4 carbon of the pyrazole ring. acs.orgresearchgate.net The extent of nucleophilicity at these positions governs the outcome of reactions with electrophiles. acs.org Studies on substituted 5-aminopyrazoles show that the C4 position, the lone pair on the N1 atom, and the exocyclic NH2 group all exhibit nucleophilic behavior, influencing reaction times and the types of cyclocondensation products formed. acs.orgresearchgate.net For instance, in multicomponent reactions, the nucleophilic attack can originate from the C4-position (as part of an enamine moiety) or the nitrogen atoms, leading to different heterocyclic products like pyrazolodihydropyridines. acs.org
Electrophilic Character: While the pyrazole nucleus is electron-rich, the introduction of strong electron-withdrawing groups, such as a nitro group, can significantly alter its reactivity, making certain positions susceptible to nucleophilic attack. vulcanchem.com Generally, however, the electrophilic character is more associated with reactions where the aminopyrazole, or a derivative, acts as the electrophile. For example, after diazotization of the amino group, the resulting diazonium salt becomes a potent electrophile, enabling reactions like Sandmeyer-type iodination. acs.org Computational methods, such as Density Functional Theory (DFT), are often used to predict molecular electrostatic potential (MEP) surfaces, which help in identifying the specific nucleophilic and electrophilic sites within the molecule.
Ring-opening reactions and subsequent transformations are significant pathways in the chemistry of heterocyclic compounds, allowing for the synthesis of novel structures. While direct ring-opening of the stable this compound is not commonly reported, transformations of other heterocyclic systems into pyrazoles, and the rearrangement of pyrazole derivatives, provide insight into the ring's dynamic potential.
One studied mechanism is the transformation of other heterocycles into the pyrazole core. For example, 2-aminochromones have been shown to undergo ring transformation to 5-aminopyrazoles upon heating with hydrazine (B178648) hydrate (B1144303). beilstein-journals.orgbeilstein-journals.org Similarly, a process involving the nucleophilic attack of a hydrazine derivative on a pyrrolidine (B122466) ring can lead to a spiro intermediate, which then undergoes ring-opening of the pyrrolidine ring to form a functionalized aminopyrazole. acs.orgnih.gov This type of transformation is sometimes referred to as an addition of nucleophile-spiro annulation-ring opening (ANSARO) mechanism. acs.org
Transformations of the aminopyrazole scaffold itself often lead to fused heterocyclic systems. A primary example is the reaction of 3(5)-aminopyrazoles with 1,3-dielectrophilic compounds to construct a pyrimidine (B1678525) ring, yielding pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The regioselectivity of these reactions depends on which tautomer of the aminopyrazole (the 3-amino or 5-amino form) is more reactive under the specific conditions. nih.gov
A more unusual transformation involves the thermolysis of a substituted 5-azido-4-nitropyrazole. Instead of the expected ring cyclization, the reaction in acetic acid leads to the formation of a 5-aminopyrazole derivative where the azido (B1232118) group is reduced to an amine and an adjacent methyl group is oxidized, demonstrating a complex intramolecular redox rearrangement. mdpi.com
The stability of the pyrazole ring system is a key feature, rendering it generally resistant to hydrolysis and degradation under many conditions. globalresearchonline.net However, the substituents on the ring can influence its stability and reactivity in acidic environments.
For this compound and its derivatives, the exocyclic amino group can be protonated under acidic conditions. vulcanchem.com This protonation can enhance the reactivity of the molecule in certain reactions, such as electrophilic substitutions, by modifying the electronic properties of the pyrazole ring. vulcanchem.com While comprehensive studies on the acid-catalyzed hydrolysis of the parent this compound are not widely documented, information on related compounds suggests high stability. For instance, many synthetic procedures involving aminopyrazoles are conducted in acidic media without significant decomposition of the pyrazole core. mdpi.com
Decomposition pathways are typically studied under thermal stress. For substituted aminopyrazoles, particularly those with nitro groups, thermal decomposition can be exothermic and lead to the release of gaseous products. vulcanchem.com Hazardous decomposition products for a substituted methyl-pyrazol-amine are listed as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), though this occurs under thermal conditions, not specifically acid-catalyzed hydrolysis. fishersci.com
Ring-Opening Mechanisms and Transformations
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity, stability, and reaction mechanisms of chemical compounds. For this compound derivatives, these analyses are crucial for optimizing synthetic routes and understanding their behavior in various applications.
Direct kinetic and thermodynamic data for the parent this compound are not extensively published. However, studies on substituted analogs provide valuable information. For example, the non-isothermal decomposition kinetics of 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP) have been investigated using methods like the Kissinger and Ozawa-Doyle methods to calculate kinetic and thermodynamic parameters, including activation energy and critical temperature of thermal explosion. researchgate.net Such studies are vital for assessing the stability of high-energy materials. researchgate.net
Thermodynamic parameters for the interaction of pyrazole derivatives with biological targets can be measured using techniques like Isothermal Titration Calorimetry (ITC), which provides data on enthalpy (ΔH) and entropy (ΔS) of binding.
The synthesis of pyrazole derivatives can be subject to either kinetic or thermodynamic control. A study on the synthesis of substituted pyrazoles from a heteropropargyl precursor demonstrated that reaction conditions (catalyst loading, solvent, temperature) could be tuned to favor either a tandem Michael addition/cyclocondensation to form the pyrazole (kinetic product) or a cycloisomerization to form a furan (B31954) (thermodynamic product). nih.gov Computational DFT calculations are often employed to determine the relative thermodynamic stabilities of different tautomers or isomers, which can influence reaction pathways. nih.gov For example, theoretical studies indicate that for C4-C5 fused pyrazol-3-amines, the most stable tautomer (1H- or 2H-pyrazole) dictates the regioselectivity of subsequent acylation or Ullmann reactions. ub.edu
Photochemical and Electrochemical Reactivity Studies
The interaction of this compound and its derivatives with light or electric current can induce unique chemical transformations, opening pathways to novel compounds and functionalization strategies.
Photochemical Reactivity: The photochemical behavior of aminopyrazoles has been explored, revealing processes such as tautomerization and decomposition. In one study, 3(5)-aminopyrazoles isolated in a low-temperature argon matrix were subjected to broadband UV irradiation (λ > 235 nm). mdpi.comresearchgate.net The dominant observed process was the phototautomerization of the 3-aminopyrazole (B16455) (3AP) tautomer into the more stable 5-aminopyrazole (5AP) tautomer. mdpi.comresearchgate.net Minor photolysis leading to small fragmentation products like cyanamide (B42294) or ketenimine was also suggested. mdpi.com For nitro-substituted pyrazoles, photoreactivity often involves the reduction of the nitro group to an amine under UV light. vulcanchem.com The photolysis of ammonia (B1221849) in the presence of acetylenes has been studied as a possible route to the formation of complex nitrogen-containing molecules and polymers on Jupiter, a process involving radical reactions that could be analogous to potential reactions of simple aminopyrazoles under high-energy conditions. nih.gov
Electrochemical Reactivity: The electrochemical behavior of aminopyrazoles is a field of growing interest for green and selective synthesis. mdpi.comresearchgate.netnih.gov Anodic oxidation of aminopyrazoles can generate N-centered radicals, which are key intermediates in various transformations. acs.orgbeilstein-journals.org A significant electrochemical reaction is the oxidative N-N coupling of aminopyrazoles to form azopyrazoles. mdpi.com This can be achieved directly or through redox mediators like electrogenerated NiO(OH) or bromine. mdpi.comnih.gov Cyclic voltammetry studies are instrumental in elucidating these mechanisms and determining the efficiency of the process. mdpi.comnih.gov
Recent research has demonstrated site-selective electrochemical synthesis of bis-pyrazole derivatives, where tuning the reaction conditions can favor either N-N single bond formation (hydrazine derivatives) or N=N double bond formation (azo compounds). rsc.org These studies highlight the involvement of amino radicals and provide mechanistic insights through radical trapping experiments. rsc.org The electrochemical approach is considered a sustainable method for creating nitrogen-rich heterocyclic molecules. rsc.org
Coordination Chemistry and Ligand Design Incorporating 1h Pyrazol 1 Amine Motifs
1H-Pyrazol-1-amine as a Ligand Scaffold for Metal Complexation
Ligands derived from this compound are highly valued for their ability to form stable chelate rings with metal ions. The pyrazole (B372694) unit typically coordinates through its pyridine-type nitrogen atom, while the amine group provides an additional coordination site. researchgate.net By modifying the substituents on the pyrazole ring or the amine nitrogen, chemists can systematically tune the steric and electronic properties of the resulting metal complexes. This tunability is crucial for controlling the geometry, nuclearity, and reactivity of the coordination compounds.
The versatility of ligands incorporating the this compound motif allows for the construction of both mononuclear and polynuclear metal complexes.
Mononuclear Complexes: In these complexes, a single metal ion is coordinated by one or more ligands. Tripodal ligands, such as tris((1H-pyrazol-1-yl)methyl)amine (Tpma), readily form mononuclear complexes by encapsulating the metal center. acs.org For instance, a series of lanthanide complexes with the general formula [Ln(Tpma)(NO₃)₃] have been synthesized, where the metal ion is coordinated by the tetradentate Tpma ligand and three bidentate nitrate (B79036) anions. acs.org Similarly, the reaction of bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine (bedmpza) with cobalt(II) and azide (B81097) has yielded the mononuclear complex [Co(bedmpza)(N₃)₂], which exhibits a distorted trigonal bipyramidal geometry. rsc.orgnih.gov
Polynuclear Complexes: These complexes contain two or more metal centers bridged by ligands. The pyrazole moiety is particularly effective at forming such structures. When deprotonated, the resulting pyrazolate anion can bridge two metal ions, facilitating the assembly of polynuclear architectures. researchgate.netresearchgate.net For example, dinuclear complexes such as [Cu(bedmpza)(μ₁,₁-N₃)]₂(ClO₄)₂ and [Ni(bedmpza)(N₃)(μ₁,₁-N₃)]₂ have been synthesized, where two metal centers are bridged by two end-on azide ligands. rsc.orgnih.gov More complex structures, like the heterometallic tetranuclear complex FeII(NiIIL²)₃₂, have been created using asymmetric imine ligands derived from functionalized pyrazoles. rsc.org The ability of pyrazole-based ligands to form triangular copper clusters, such as [Cu₃(μ₃-OH)(μ-pz)₃(RCOO)₂], further highlights their role in constructing intricate polynuclear systems. researchgate.net
| Complex Formula | Metal Ion(s) | Nuclearity | Ligand |
|---|---|---|---|
| [Co(bedmpza)(N₃)₂] | Co(II) | Mononuclear | bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine |
| [Ln(Tpma)(NO₃)₃] | Ln(III) (Eu, Tb, Dy, Er, Yb) | Mononuclear | tris((1H-pyrazol-1-yl)methyl)amine |
| [Cu(bedmpza)(μ₁,₁-N₃)]₂(ClO₄)₂ | Cu(II) | Dinuclear | bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine |
| [Ni(bedmpza)(N₃)(μ₁,₁-N₃)]₂ | Ni(II) | Dinuclear | bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine |
| FeII(NiIIL²)₃₂ | Fe(II), Ni(II) | Tetranuclear | Asymmetric pyrazole-imine ligand |
A key strategy in utilizing the this compound motif is the design of polydentate ligands, particularly tripodal architectures. These ligands feature a central donor atom, typically a tertiary amine, from which three arms extend, each terminating in a pyrazole ring.
Tripodal Ligands: The archetypal ligand tris((1H-pyrazol-1-yl)methyl)amine (Tpma) and its substituted derivatives are classic examples of N₄ tripodal ligands. acs.org These ligands are synthesized by reacting a primary amine with (1H-pyrazol-1-yl)methanol or its derivatives. researchgate.net Research has also focused on low-symmetry tripodal ligands containing non-identical arms, such as 2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine (bmpz), which incorporate both pyrazolylmethyl and pyrazolylethyl arms. rsc.orgrsc.org
Coordination Modes: Tripodal ligands based on the pyrazol-1-amine scaffold typically act as tetradentate chelators, coordinating to a metal ion through the central amine nitrogen and one nitrogen atom from each of the three pyrazole rings. rsc.orgrsc.org However, the coordination behavior can be flexible. For example, bis(pyrazol-1-ylmethyl)amines can function as tridentate N,N,N-donors with certain metals like Cu(II) but as bidentate N,N-donors with others like Zn(II), where the central amine does not coordinate. cas.cz In some cases, hypodentate coordination is observed, where one of the pyrazole arms of a tripodal ligand fails to bind to the metal center, a phenomenon attributed to ring strain. rsc.org The deprotonated pyrazolate form of the ligand can also act as a bridging unit to form polynuclear species. researchgate.net
| Ligand Type | Example Ligand Name | Typical Coordination Mode | Denticity |
|---|---|---|---|
| Symmetric Tripodal | tris((1H-pyrazol-1-yl)methyl)amine (Tpma) | Chelating | Tetradentate (N₄) |
| Asymmetric Tripodal | 2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine (bmpz) | Chelating | Tetradentate (N₄) |
| Tridentate | 2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol | Chelating | Tridentate (N₃O) |
| Bidentate | bis(pyrazol-1-ylmethyl)amine (with ZnCl₂) | Chelating | Bidentate (N₂) |
Mononuclear and Polynuclear Metal Complexes
Applications in Catalysis
The structural and electronic tunability of metal complexes derived from this compound ligands makes them promising candidates for catalysis.
Researchers have demonstrated that C-scorpionate complexes, which are structurally related to tris(pyrazolyl)methane ligands, are effective catalysts. Specifically, complexes such as [NiCl₂(tpm)]·3H₂O and [CoCl₂(tpm)]·3H₂O (where tpm = hydrotris(1H-pyrazol-1-yl)methane) have been shown to catalyze the N-formylation and N-methylation of amines using carbon dioxide as a C1 source under mild conditions. mdpi.com
In another application, copper(II) complexes generated in situ from tripodal pyrazolyl amine ligands have demonstrated significant catecholase activity. These complexes efficiently catalyze the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone, mimicking the function of the copper-containing enzyme catechol oxidase. researchgate.net Furthermore, Rh(III)-catalyzed C–H activation and cyclization reactions involving phenyl-1H-pyrazol-5-amine have been developed as a method for the combinatorial synthesis of pyrazolo[1,5-a]quinazolines, highlighting the utility of these motifs in facilitating complex organic transformations. rsc.org
| Catalyst Type | Reaction Catalyzed | Significance |
|---|---|---|
| C-scorpionate Ni(II) and Co(II) complexes | N-formylation and N-methylation of amines with CO₂ | Utilization of CO₂ as a renewable carbon source. mdpi.com |
| Copper(II) complexes with tripodal pyrazolyl amines | Aerobic oxidation of catechols to quinones | Biomimetic catalysis mimicking catechol oxidase. researchgate.net |
| Rh(III) with phenyl-1H-pyrazol-5-amine | [5 + 1] Annulation for synthesis of pyrazolo[1,5-a]quinazolines | Efficient construction of complex heterocyclic frameworks. rsc.org |
Spin State Studies in Coordination Complexes
Coordination complexes incorporating this compound derivatives, particularly those of iron(II), are of significant interest for their magnetic properties, most notably spin crossover (SCO). The SCO phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature or pressure.
Iron(II) complexes with N₆ coordination spheres, often provided by ligands like tris(pyrazol-1-yl)methane (B1237147) or 2,6-bis(1H-pyrazol-1-yl)pyridine, are classic systems for studying SCO. acs.orgmdpi.com For example, the complex Fe(L1)₂₂, where L1 is a functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligand, exhibits a gradual spin-state switching with a transition temperature (T₁/₂) of 254 K. acs.org The nature of this transition can be tuned by subtle modifications to the ligand structure or by external factors such as the choice of counter-anion or the presence of solvent molecules that can engage in hydrogen bonding. researchgate.net An amine-functionalized tris(pyrazolyl)borate complex of iron(II), [Fe{HB(4-NH₂pz)(pz)₂}₂], was shown to retain its SCO properties, demonstrating its potential as a building block for creating more complex, functional magnetic materials. d-nb.info
Beyond SCO, the magnetic properties of polynuclear complexes are also actively investigated. Studies on dinuclear complexes like [Cu(bedmpza)(μ₁,₁-N₃)]₂(ClO₄)₂ and [Ni(bedmpza)(N₃)(μ₁,₁-N₃)]₂ have revealed interesting magnetic coupling between the metal centers. nih.gov The nickel(II) complex exhibits moderate ferromagnetic coupling, while the copper(II) complex is unique in that it contains two distinct dinuclear units in its crystal structure, one displaying ferromagnetic and the other antiferromagnetic interactions. nih.gov
| Complex Type/Formula | Metal Ion | Magnetic Phenomenon | Key Finding / Parameter |
|---|---|---|---|
| Fe(L1)₂₂ (L1 = functionalized 2,6-di(1H-pyrazol-1-yl)pyridine) | Fe(II) | Spin Crossover (SCO) | Gradual transition with T₁/₂ = 254 K. acs.org |
| [Fe{HB(4-NH₂pz)(pz)₂}₂] | Fe(II) | Spin Crossover (SCO) | Retains SCO, useful as a functional building block. d-nb.info |
| [Ni(bedmpza)(N₃)(μ₁,₁-N₃)]₂ | Ni(II) | Ferromagnetic Coupling | Moderate ferromagnetic interaction between Ni(II) centers. nih.gov |
| [Cu(bedmpza)(μ₁,₁-N₃)]₂(ClO₄)₂ | Cu(II) | Ferro- & Antiferromagnetic Coupling | Simultaneous presence of both coupling types in one crystal (J = +15.4 cm⁻¹ and J = -18.9 cm⁻¹). nih.gov |
| Fe(C₁₈H₂₄N₁₀)₂·H₂O | Fe(II) | High-Spin State | Remains fully high-spin at 100 K. iucr.org |
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in providing detailed insights into the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.com These methods can predict molecular electrostatic potential (MEP) surfaces, which help in identifying nucleophilic and electrophilic sites within a molecule. For pyrazole derivatives, DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to obtain optimized geometries and electronic properties. Such calculations have been used to analyze bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov
The unique properties of pyrazoles are linked to their reactivity, with electrophilic substitutions typically occurring at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. nih.gov The N2 nitrogen is basic and reacts with electrophiles, whereas the N1 proton can be removed by a base. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of organic compounds. jmaterenvironsci.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. jmaterenvironsci.comajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is an important stability index; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. jmaterenvironsci.com
For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and any electron-donating substituents, such as an amine group, while the LUMO may be distributed over other parts of the molecule, like an attached phenyl ring. nih.gov This distribution helps predict where nucleophilic or electrophilic attacks are most likely to occur. nih.gov For instance, in one study on a substituted pyrazole amine, the HOMO was found on the pyrazole ring and amine group, while the LUMO was on the phenyl ring, suggesting nucleophilic attack would preferentially happen at the aromatic system. The HOMO-LUMO energy gap for pyrazole derivatives can vary, with calculated values around 4.5 eV indicating moderate reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 4-Methyl-3-phenyl-1H-pyrazol-1-amine Analogue | --- | --- | ~4.5 | |
| 2-Methyl-1H-imidazo[1,2-b]pyrazole | --- | --- | 4.2 | vulcanchem.com |
| Pyrazole Ligand Derivative 2 | --- | -0.552 | 5.706 | nih.gov |
| Pyrazole Ligand Derivative 4 | --- | -0.016 | 5.506 | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | --- | --- | 3.3 - 4.3 | rsc.org |
Note: This table is illustrative and compiles data from various pyrazole derivatives to show a typical range of values. The exact values for 1H-pyrazol-1-amine may differ.
Non-covalent interactions (NCIs) play a critical role in the supramolecular chemistry of pyrazole derivatives, influencing their crystal packing and interactions with biological targets. mdpi.com These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, can be studied using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and NCI plots based on Reduced Density Gradient (RDG) analysis. jksus.orgiucr.org
For pyrazole derivatives, intermolecular hydrogen bonds, such as N–H···N, are common and can lead to the formation of dimeric or chain-like structures in the solid state. The analysis of these interactions helps in understanding the stability of different conformations and crystal structures. nih.gov For example, studies on pyrazole derivatives have revealed energetic hydrogen bonding interactions that are stabilized by electrostatic contributions, aligning with experimental observations. nih.gov NCI analysis can visually represent these interactions, showing regions of attraction and repulsion within a molecular system. mdpi.com
Computational methods are powerful tools for predicting the chemical reactivity and elucidating the reaction pathways of pyrazole derivatives. jmaterenvironsci.commdpi.com DFT calculations can be used to model reaction mechanisms, such as cycloaddition reactions, by calculating the energies of reactants, transition states, and products. acs.org
Non-covalent Interaction Analysis
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior and conformational changes of molecules over time. eurasianjournals.com This technique is particularly useful for understanding how pyrazole derivatives interact with biological systems, such as proteins or DNA. bohrium.comresearchgate.netnih.gov
MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govchemmethod.com By simulating the complex in a solvent environment for a period of time (e.g., 100 nanoseconds), researchers can observe the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds. nih.govchemmethod.com The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation provides information about the stability of the system. chemmethod.com Such studies have been performed on various pyrazole derivatives to validate docking results and understand their mechanism of action at a molecular level. bohrium.comnih.govchemmethod.com
In Silico Screening and Molecular Docking Studies in Bioactive Systems
In silico screening and molecular docking are widely used computational techniques to identify potential biological targets for pyrazole derivatives and to predict their binding modes and affinities. eurasianjournals.comrsc.orgajol.info These methods are instrumental in drug discovery, allowing for the rapid screening of large libraries of compounds against a specific protein target. mdpi.comeuropeanreview.org
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding energy, which is an estimate of the binding affinity. ajol.info For pyrazole derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as cyclooxygenases, kinases, and microbial enzymes. bohrium.comrsc.orgnih.gov The results of these studies can guide the design of new derivatives with improved potency and selectivity. Docking studies on pyrazolyl-thiazole derivatives, for example, have shown significant docking scores against targets like M. tuberculosis enoyl reductase and C. albicans sterol 14-α demethylase, indicating their potential as antimicrobial agents. bohrium.comnih.govresearchgate.net
Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Pyrazole Derivative Class | Protein Target | Binding Affinity/Score (kcal/mol) | Reference |
|---|---|---|---|
| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines | M. tb. InhA | -5.52 to -7.98 | bohrium.comnih.govresearchgate.net |
| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines | C. ab. CYP51 | -7.2 to -9.44 | bohrium.comnih.govresearchgate.net |
| Substituted-phenyl-1H-pyrazol-4-yl)methylene)anilines | DPP-IV | -8.5 to -9.6 | chemmethod.com |
| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine | Pancreatic Lipase | -9.5 | europeanreview.org |
This table presents a selection of docking results for various pyrazole derivatives to illustrate the application of this technique.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Computational methods, especially DFT, can be used to predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nih.govvulcanchem.comresearchgate.net These theoretical predictions can then be compared with experimental data to validate the calculated structure and electronic properties of the molecule. nih.govresearchgate.net
For pyrazole derivatives, the Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated spectra are often in good agreement with experimental results, helping to confirm the molecular structure. nsu.ru Similarly, theoretical IR and Raman spectra can be calculated and compared to experimental spectra to assign vibrational modes to specific functional groups. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis spectra. researchgate.netresearchgate.net Discrepancies between calculated and experimental spectra can sometimes be explained by factors such as solvent effects or intermolecular interactions in the solid state.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methyl-3-phenyl-1H-pyrazol-1-amine |
| 2-Methyl-1H-imidazo[1,2-b]pyrazole |
| Pyrazolyl–thiazole (B1198619) |
| Phenylpropargyl aldehyde |
| Sydnone |
| Thiophene (B33073) |
| Anagliptin |
| Orlistat |
| Isoniazid |
| Ethambutol |
| Celecoxib (B62257) |
Applications of 1h Pyrazol 1 Amine in Organic Synthesis and Material Science
1H-Pyrazol-1-amine as a Building Block for Complex Heterocycles
The reactivity of the pyrazole (B372694) core and its appended amine group makes this compound an ideal precursor for constructing more elaborate molecular architectures. It serves as a foundational element in the synthesis of various fused and substituted heterocyclic compounds.
Construction of Fused Ring Systems (e.g., Pyrazolo-pyrrolo-pyrazine scaffolds, Pyrazolo-fused Quinazolines)
The synthesis of fused heterocyclic systems is a significant area of organic chemistry, and aminopyrazoles are key starting materials for creating novel molecular frameworks.
Pyrazolo-pyrrolo-pyrazine Scaffolds: A novel approach to constructing pyrazolo-pyrrolo-pyrazine fused heterocycles involves the oxidative ring-opening of 1H-pyrazol-5-amine derivatives. sci-hub.se This method utilizes an oxidant to open the pyrazole ring, forming a 3-diazenylacrylonitrile intermediate under mild, transition-metal-free conditions. sci-hub.se This reactive intermediate can then undergo a domino cyclization reaction. sci-hub.se Specifically, the nucleophilic addition of deprotonated 1H-pyrrole-2-carbaldehydes to the vinyl group of the intermediate triggers the cascade, ultimately forming the complex 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine scaffold. sci-hub.se Computational studies have supported this mechanism, suggesting the oxidation proceeds through a hydroxylamine (B1172632) intermediate. sci-hub.seresearchgate.net
Pyrazolo-fused Quinazolines: Derivatives of 1H-pyrazol-amine are instrumental in synthesizing pyrazolo-fused quinazolines, a class of compounds with recognized biological activities. rsc.org A highly efficient method involves a Rhodium(III)-catalyzed C–H activation and [5+1] annulation cascade. rsc.orgrsc.org In this one-pot procedure, a substituted phenyl-1H-pyrazol-5-amine reacts with an alkyne ester or amide. rsc.orgrsc.org The alkyne uniquely provides a single carbon atom to form the new ring, leading to the divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.orgresearchgate.net This reaction is noted for its high atom economy and tolerance for a broad range of substrates. rsc.orgrsc.org
Another practical route to pyrazolo[1,5-c]quinazolines uses a copper-catalyzed tandem reaction. acs.org This process combines 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia (B1221849), taking advantage of readily available and inexpensive materials to build the fused system under mild conditions. acs.org
Synthesis of Hydrazones and Azo Compounds
The amine functionality of pyrazole derivatives is readily transformed, allowing for the synthesis of valuable hydrazones and azo compounds.
Hydrazones: Pyrazole-hydrazone derivatives can be synthesized from various pyrazole precursors. One common method begins with the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form 3-phenyl-1H-pyrazole-5-carbohydrazide. nih.gov This carbohydrazide (B1668358) intermediate is subsequently condensed with a range of aromatic aldehydes to yield the final novel hydrazone products (L1–L6). nih.gov Similarly, 1H-pyrazol-4-carbaldehydes can be reacted with different hydrazines or hydrazine derivatives, such as hydrazine monohydrate and aryl isothiocyanates, to produce a variety of pyrazole-based hydrazones. bohrium.com
Azo Compounds: Azo compounds containing a pyrazole moiety are typically synthesized via a diazo-coupling reaction. vulcanchem.com This involves the diazotization of a primary aromatic amine, which is then coupled with an aminopyrazole derivative. vulcanchem.comresearchgate.net For example, new pyrazole Schiff bases containing azo groups have been synthesized by reacting (E)-1-phenyl-4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine with p-nitrobenzaldehyde. researchgate.net In another instance, various azo dyes were created by using 5-amino-3-methyl-1-phenyl pyrazole with different coupling components through a conventional diazo-coupling method. researchgate.net The synthesis of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- is a clear example of this standard synthetic route. vulcanchem.com These heterocyclic azo compounds often exhibit bright colors and bathochromic (red-shifting) effects in their absorption spectra. dergipark.org.tr
Amidination of Amines
Derivatives of this compound serve as highly effective reagents for amidination, the process of adding a guanidine (B92328) group to an amine. 1H-Pyrazole-1-carboxamidine hydrochloride is a particularly attractive reagent for this transformation, known as guanylation. organic-chemistry.orgacs.org This method provides a convenient, one-step conversion of primary and secondary amines into their corresponding unprotected guanidines with high yields. organic-chemistry.org
The reaction is advantageous because it often proceeds under mild conditions and avoids the cumbersome protection-deprotection steps required in more traditional methods. organic-chemistry.org To simplify product purification, researchers have developed variants of the reagent, such as 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine, where byproducts are soluble in organic solvents, allowing for easy removal. uni-hannover.de Furthermore, a polymer-bound version of the reagent has been created, which facilitates a straightforward work-up and allows the reagent to be recycled and reused multiple times without a significant loss of efficiency. organic-chemistry.org The use of microwave irradiation has also been shown to significantly accelerate the rate of these amidination reactions. organic-chemistry.org
Development of High-Energy Materials and Explosives
The pyrazole ring is a desirable scaffold for high-energy density materials (HEDMs) due to its high heat of formation and nitrogen content. researchgate.net By introducing multiple nitro groups onto the this compound structure, researchers have developed a new class of powerful and potentially safer explosives.
A key example is 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP), which has been synthesized and characterized as a promising high-energy compound. researchgate.netscispace.com ATNP exhibits a combination of high density, excellent detonation performance, and notable thermal stability, coupled with relatively low sensitivity to mechanical impact and friction. researchgate.net Its properties make it a potential candidate to replace conventional explosives like RDX. bibliotekanauki.pl For instance, ATNP has a high detonation velocity and pressure, surpassing many commonly used materials. researchgate.net
Theoretical and experimental studies have explored a range of nitrated pyrazole amines. The introduction of different functional groups allows for the fine-tuning of properties such as density, oxygen balance, detonation velocity, and sensitivity. bibliotekanauki.plnih.gov For example, 4,5-dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine (N01) was identified as a nearly ideal high-energy molecule due to its near-zero oxygen balance and predicted lower sensitivity compared to RDX. bibliotekanauki.plicm.edu.pl
Below is a table comparing the energetic properties of selected pyrazole-based compounds with the widely used explosive, HMX.
| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Thermal Stability (Td, °C) | Impact Sensitivity (J) | Reference |
|---|---|---|---|---|---|---|
| ATNP (3,4,5-trinitro-1H-pyrazol-1-amine) | 1.836 | 9271 | 38.5 | 233 | 30 | researchgate.net |
| N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine salt (Ammonium salt) | 1.80 | 9364 | 37.4 | 290 | >40 | rsc.org |
| 4,5-dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine (N01) | - | 9230 | 39.69 | - | - | bibliotekanauki.plicm.edu.pl |
| HMX (Octogen) | 1.91 | 9100 | 39.3 | 287 | 7.4 | rsc.org |
Novel Optoelectronic Materials (e.g., NLO applications)
The pyrazole scaffold is also being explored for its potential in the field of optoelectronics. Certain organic molecules with extensive π-conjugated systems can exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching.
Research in this area has included the synthesis of novel pyrazole derivatives to study their optical and electrical properties for potential use in designing new optoelectronic devices. researchgate.netscispace.com For instance, a novel organic compound, N¹,N³-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)malonamide, was synthesized from a 4-aminoantipyrine (B1666024) derivative with the aim of fabricating and designing new optoelectronic devices. researchgate.net While research into this compound itself for NLO applications is still emerging, the broader family of pyrazole-based compounds demonstrates significant promise for creating advanced materials with tailored optical properties.
Corrosion Inhibition Studies
Derivatives of this compound have proven to be effective corrosion inhibitors, particularly for protecting carbon steel in acidic environments. najah.edu These organic molecules function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. najah.eduresearchgate.net The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen), π-electrons in the pyrazole ring, and other functional groups in their molecular structure, which facilitate strong adsorption onto the metal. researchgate.net
Studies using electrochemical methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have demonstrated high inhibition efficiencies. najah.eduresearchgate.net For example, N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine (PPA) and N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA) have shown significant protection for steel in 1 M HCl. najah.eduresearchgate.net The adsorption of these pyrazole derivatives on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. najah.eduresearchgate.net PDP studies reveal that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
The table below summarizes the performance of several pyrazole-based corrosion inhibitors.
| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine (PPA) | 10⁻³ M | 1 M HCl | 94 | najah.edu |
| 2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid (PMB) | 10⁻³ M | 1 M HCl | 92 | najah.edu |
| N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA) | 5x10⁻⁴ M | 1 M HCl | 87 | researchgate.net |
| 4-(3,3-dimethyl-3H-indol-2-yl)-pyrazole-1-carbothioamide (InPzTAm) | 2 mM | 1 M HCl (Copper) | 94.0 | nih.gov |
Pharmacological and Biological Investigations of 1h Pyrazol 1 Amine Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Properties
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For 1H-pyrazol-1-amine derivatives, these studies have provided valuable insights into how specific structural modifications influence their biological activities.
The substitution pattern on the pyrazole (B372694) ring significantly impacts the pharmacological profile. For instance, the nature and position of substituents can enhance the potency and selectivity of these derivatives for specific biological targets. It has been observed that the introduction of different functional groups can modulate activities such as anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai
In the context of anticancer activity, SAR studies have shown that appropriate substitutions at various positions of the pyrazole ring can significantly boost anticancer efficacy and tumor selectivity. mdpi.com For example, in a series of pyrazole-based hybrid heteroaromatics, specific substitutions led to potent cytotoxicity against lung cancer cells. mdpi.com Similarly, for anti-inflammatory action, the presence of certain groups, like a methoxy (B1213986) or chloro substituent at the 4-position of a styryl ring attached to the pyrazole, has been shown to enhance activity. arkat-usa.org
The stereochemistry of these derivatives can also be a critical determinant of their biological activity. Chiral separation of potent compounds has revealed that individual enantiomers can exhibit different potencies and selectivities for their targets, such as monoamine oxidase (MAO) enzymes. acs.org
Antimicrobial Activity Studies (Antibacterial, Antifungal)
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of bacterial and fungal pathogens. semanticscholar.orgontosight.ai
Antibacterial Activity: Several synthesized pyrazole derivatives have exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria. semanticscholar.org For instance, certain pyrazole-thiobarbituric acid derivatives showed good activity against Staphylococcus aureus and Enterococcus faecalis. bohrium.com Another study highlighted that specific 3,4-disubstituted pyrazole derivatives were highly sensitive to a selection of microbes. semanticscholar.org The introduction of a styryl group with an electron-releasing group at position 4 has been found to increase the antibacterial activity of pyrazole derivatives. arkat-usa.org
Antifungal Activity: The antifungal potential of pyrazole derivatives has also been well-documented. semanticscholar.org Compounds have shown significant inhibitory effects on the growth of fungi such as Candida albicans and Aspergillus niger. semanticscholar.org For example, pyrazole-thiobarbituric acid derivatives were found to be highly active against C. albicans. bohrium.com In another study, a series of pyrazole derivatives demonstrated notable antifungal activity, with one compound being particularly effective against Aspergillus niger. nih.gov
The antimicrobial action of these compounds is often attributed to their interaction with essential microbial enzymes or cellular structures, highlighting their potential as lead structures for the development of new antimicrobial drugs. semanticscholar.orgbohrium.com
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound Type | Target Microorganism | Activity/Result | Reference |
|---|---|---|---|
| Pyrazole-thiobarbituric acid derivative (4c) | S. aureus, E. faecalis | MIC = 16 µg/L | bohrium.com |
| Pyrazole-thiobarbituric acid derivatives (4h, 4l) | C. albicans | MIC = 4 µg/L | bohrium.com |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (3) | Escherichia coli | MIC: 0.25 μg/mL | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (4) | Streptococcus epidermidis | MIC: 0.25 μg/mL | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(p-tolyl)methyl)hydrazinecarboxamide (2) | Aspergillus niger | MIC: 1 μg/mL | nih.gov |
Anti-Inflammatory and Analgesic Research
Derivatives of the pyrazole scaffold are well-regarded for their significant anti-inflammatory and analgesic properties. nih.govontosight.aisciencescholar.us This has led to the development of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) containing the pyrazole moiety, such as celecoxib (B62257) and ramifenazone. nih.gov
Research has demonstrated that various synthesized pyrazole derivatives exhibit potent anti-inflammatory activity in preclinical models. arkat-usa.org For instance, in a study using the carrageenan-induced edema model, a series of pyrazoles showed significant anti-inflammatory effects. arkat-usa.org The presence of specific substituents, such as methoxyl and chloro groups on a styryl ring attached to the pyrazole, was found to enhance this activity. arkat-usa.org Some pyrazoline derivatives have displayed anti-inflammatory activity even higher than the standard drug indomethacin. nih.gov
In addition to their anti-inflammatory effects, many pyrazole derivatives also possess considerable analgesic properties. arkat-usa.orgnih.gov Studies have shown that these compounds can be effective in reducing pain in various animal models. arkat-usa.org The fusion of a thiophene (B33073) ring, also known for its analgesic action, with the pyrazole nucleus has been explored to create derivatives with enhanced analgesic and anti-inflammatory potential. nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives
| Compound/Series | Activity | Key Finding | Reference |
|---|---|---|---|
| Pyrazole derivatives 16, 17 | Anti-inflammatory | Better activity due to methoxyl and chloro substituents. | arkat-usa.org |
| Pyrazoline derivatives 2d, 2e | Anti-inflammatory | Higher activity compared to indomethacin. | nih.gov |
| Pyrazole derivatives 5e, 5f, 6d | Analgesic | Proved to be potent analgesics. | nih.gov |
| Pyrazole series 5a-5f | Anti-inflammatory | Found to have anti-inflammatory action. | nih.gov |
| 1-phenyl-1H-pyrazole-5-acetic acid (18) | Anti-inflammatory, Analgesic, Antipyretic | Showed strong anti-inflammatory activity and appreciable analgesic and antipyretic effects. | nih.gov |
| alpha-methyl derivative of 1-phenyl-1H-pyrazole-5-acetic acid (19) | Anti-inflammatory, Analgesic, Antipyretic | Showed strong anti-inflammatory activity and appreciable analgesic and antipyretic effects. | nih.gov |
Anticancer Research
The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity against a variety of cancer cell lines. ontosight.aimdpi.com
Studies have revealed that pyrazole derivatives can exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (EGFR, VEGFR-2). mdpi.comfrontiersin.org For example, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, a critical regulator of the cell cycle. mdpi.com
The antiproliferative effects of these compounds have been evaluated in various cancer cell lines, including breast (MCF7, MDA-MB-231), liver (HepG2), lung (A549), and colon (Caco-2) cancer cells. mdpi.commdpi.com In some cases, the cytotoxic activity of synthesized pyrazole derivatives has been found to be comparable or even superior to standard anticancer drugs like doxorubicin (B1662922) and erlotinib. mdpi.com
For instance, a series of novel indole (B1671886) derivatives linked to a pyrazole moiety displayed potent cancer inhibition, with some compounds showing greater activity than doxorubicin. mdpi.com Similarly, pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against breast cancer cells. mdpi.com
Table 3: Anticancer Activity of Selected this compound Derivatives
| Compound/Series | Cancer Cell Line(s) | IC50 Value/Activity | Reference |
|---|---|---|---|
| Indole-pyrazole derivatives 33, 34 | HCT116, MCF7, HepG2, A549 | IC50 < 23.7 µM | mdpi.com |
| 1,4-benzoxazine-pyrazole hybrids 22, 23 | MCF7, A549, HeLa, PC3 | IC50 = 2.82 to 6.28 μM | mdpi.com |
| Pyrazole carbaldehyde derivative 43 | MCF7 | IC50 = 0.25 μM | mdpi.com |
| Pyrazole-based Schiff bases 5d, 5e, 7a | A549 (Lung) | IC50 = 48.61, 47.74, 49.40 μM | mdpi.com |
| Pyrazole-based Schiff bases 5e, 7a | Caco-2 (Colon) | IC50 = 40.99, 42.42 μM | mdpi.com |
| Polysubstituted pyrazole (4a) | Murine P815 mastocytoma | IC50 = 32 µg/mL | scirp.org |
Enzyme Inhibition Studies (e.g., Monoamine Oxidases, α-Glucosidase, α-Amylase)
Derivatives of this compound have been extensively studied as inhibitors of various enzymes, demonstrating their potential for treating a range of conditions, including neurological disorders and diabetes. mdpi.com
Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives, which are cyclic congeners of hydrazine-based MAO inhibitors, have shown significant inhibitory activity against both MAO-A and MAO-B isoforms. researchgate.netnih.gov Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is relevant for the treatment of neurodegenerative diseases like Parkinson's. nih.gov A number of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated high potency against both MAO isoforms, with Ki values in the nanomolar range. acs.org Stereochemistry plays a role, as the separated enantiomers of some of these compounds have shown enhanced selectivity for either MAO-A or MAO-B. acs.org
α-Glucosidase and α-Amylase Inhibition: Several pyrazole derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govresearchgate.net Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients. Pyrazole-linked 1,2,4-triazole-3-thiol derivatives have exhibited potent α-glucosidase inhibition and good α-amylase inhibitory activity. researchgate.net In another study, biphenyl (B1667301) pyrazole-benzofuran hybrids were found to be significantly more active than the standard drug acarbose (B1664774) against α-glucosidase. researchgate.net
Table 4: Enzyme Inhibition by Selected this compound Derivatives
| Derivative Type | Target Enzyme | IC50/Ki Value | Reference |
|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A | Ki = 4-27 nM | acs.org |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-B | Ki = 1.5-50 nM | acs.org |
| Pyrazole-linked 1,2,4-triazole-3-thiols (3a–i) | α-Glucosidase | IC50 = 1.016–24.40 µM | researchgate.net |
| Pyrazole-linked 1,2,4-triazole-3-thiols (3a–i) | α-Amylase | IC50 = 49.91–500 µM | researchgate.net |
| Biphenyl pyrazole-benzofuran hybrids | α-Glucosidase | IC50 = 40.6–164.3 µM | researchgate.net |
| 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole (6) | Monoamine Oxidase | Ki ≈ 10⁻⁸ M | nih.gov |
Central Nervous System (CNS) Activity Studies
Beyond enzyme inhibition, pyrazole derivatives have shown a range of activities within the central nervous system (CNS), most notably anticonvulsant and antidepressant effects. semanticscholar.orgmdpi.com
The anticonvulsant properties of pyrazole derivatives have been demonstrated in various preclinical models. researchgate.net For example, certain pyrazole derivatives have shown a significant ability to reduce electroshock-induced convulsions. researchgate.net The replacement of the 1H-position of the pyrazole ring with phenyl or substituted phenyl groups has been found to enhance anticonvulsant activity. researchgate.net Some 2-pyrazoline (B94618) derivatives have also exhibited noteworthy protection against pentylenetetrazole (PTZ)-induced seizures, a model for petit mal epilepsy. core.ac.uk
In terms of antidepressant activity, some pyrazole derivatives have shown promising results in behavioral despair tests, such as the tail suspension test. jetir.orgnih.gov The activity of some synthesized compounds was found to be comparable or even superior to the standard antidepressant drug imipramine. nih.gov This antidepressant effect is often linked to the inhibition of monoamine oxidase (MAO), as discussed in the previous section. researchgate.netnih.gov
Table 5: CNS Activity of Selected Pyrazole Derivatives
| Compound/Series | CNS Activity | Key Finding | Reference |
|---|---|---|---|
| 4-(aryl/substituted aryl)-1-(unsubstituted/aryl/substituted aryl) 3-phenyl-1-H pyrazoles | Anticonvulsant | Significantly reduce electroshock-induced convulsions. | researchgate.net |
| 2-pyrazoline-1-carboxamide derivatives (3d, 3e) | Anticonvulsant | Potent protection in PTZ test. | core.ac.uk |
| Diacylhydrazines (4a, 4b) | Antidepressant | Activity nearly twice that of imipramine. | nih.gov |
| Pyrazolone derivatives (11b, 11a, 11d) | Anticonvulsant | Remarkable protective effect against PTZ-induced clonic seizures. | nih.gov |
| Pyrazole derivative (7h) | Anticonvulsant | Most potent anticonvulsive agent in the series, with CNS depressant activity. | nih.gov |
Antioxidant Properties Research
Derivatives of this compound have been investigated for their antioxidant properties, demonstrating their capacity to scavenge free radicals and reduce oxidative stress. mdpi.comwisdomlib.orgresearchgate.net Oxidative stress is implicated in the pathophysiology of numerous diseases, making antioxidant compounds of significant therapeutic interest.
The antioxidant potential of pyrazole derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.comwisdomlib.org Studies have shown that the antioxidant activity of these compounds can be influenced by the nature and position of substituents on the pyrazole ring. mdpi.com
For instance, a study on mono- and bis-pyrazole derivatives found that one compound, O4, exhibited the highest free radical scavenging activity, with an inhibition percentage close to that of the standard antioxidant BHT. mdpi.com Another study on pyrazoline and pyrazole derivatives revealed notable antioxidant activities in DPPH scavenging and cupric reducing antioxidant capacity tests. lew.ro Some newly synthesized pyrazole derivatives of 6-methylbenzimidazoles also demonstrated considerable free radical scavenging activity, with some compounds showing stronger antioxidant properties than ascorbic acid. wisdomlib.org
Table 6: Antioxidant Activity of Selected this compound Derivatives
| Compound/Series | Assay | Result | Reference |
|---|---|---|---|
| Mono-pyrazole derivative (O4) | DPPH | 80.72 ± 3.23% inhibition at 1000 μg/mL | mdpi.com |
| 3,5-dimethyl-1H-pyrazole derivative (4k) | DPPH | IC50 = 22.79 ± 3.64 μg/mL | benthamdirect.com |
| 3,5-dimethyl-1H-pyrazole derivative (4k) | ABTS | IC50 = 1.35 ± 0.66 μg/mL | benthamdirect.com |
| Pyrazole derivatives of 6-methylbenzimidazole (VIc, VIg, VIh) | DPPH, H2O2 scavenging | Strongest antioxidant properties compared to ascorbic acid. | wisdomlib.org |
| Pyrazoline derivative (2b) | DPPH | SC50 = 9.91 µg/mL | lew.ro |
Applications in Crop Protection Chemistry (e.g., as pesticides or antimicrobial agents)
Derivatives of the 1H-pyrazole core structure are of significant interest in agrochemistry due to their broad spectrum of biological activities. nih.gov Research has led to the development and commercialization of numerous pyrazole-based compounds for crop protection, where they function as fungicides, insecticides, and herbicides. nih.govnih.gov
Fungicidal Applications
Pyrazole carboxamide derivatives, in particular, have been a major focus of fungicide development, with many commercial products inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. nih.govhep.com.cn
A study involving novel pyrazole carboxamides and isoxazolol pyrazole carboxylates tested their efficacy against four plant pathogenic fungi. nih.gov Among the synthesized compounds, the isoxazolol pyrazole carboxylate 7ai demonstrated notable antifungal activity, especially against R. solani, where its EC50 value (0.37 μg/mL) was superior to the positive control, carbendazim (B180503) (EC50, 1.00 μg/mL). nih.gov Other pyrazole carboxamides such as 7af , 7bc , 7bg , 7bh , and 7bi showed moderate antifungal effects. nih.gov
Another research effort synthesized a series of L-serine-derived pyrazole amides and waltherione alkaloid-derived pyrazole ester derivatives. acs.org In this series, compound II-5 was found to have a good inhibition rate against Physalospora piricola. acs.org Further investigation suggested that compounds I-3 and I-4 could be potential succinate dehydrogenase (SDH) inhibitors targeting the fungus Alternaria sp. acs.org
Similarly, a series of novel pyrazole amide derivatives were designed based on the commercial fungicide penflufen. mdpi.com Several of these compounds, including 5a , 5d , 5e , 5h , and 5l , exhibited good antifungal activity against Pythium ultimum. mdpi.com In a different study, pyrazole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and tested. hep.com.cn While most showed weak antifungal activity, compound 6j displayed moderate activity (43.06% inhibition) against Colletotrichum orbiculare. hep.com.cn
Research into pyrazole analogues with an aryl trifluoromethoxy group also yielded promising results. nih.gov Compound 1v showed strong activity against Fusarium graminearum, with an EC50 value of 0.0530 μM, which was comparable to the commercial fungicide pyraclostrobin. nih.gov This compound also exhibited a broad antifungal spectrum, showing activity against all tested plant pathogenic fungi. nih.gov
Table 1: Fungicidal Activity of Selected this compound Derivatives
| Compound/Derivative | Target Fungi | Key Findings | Reference |
|---|---|---|---|
| Isoxazolol pyrazole carboxylate 7ai | R. solani, A. porri, M. coronaria, C. petroselini | Significant activity; EC50 of 0.37 μg/mL against R. solani was better than carbendazim. | nih.gov |
| L-serine-derived pyrazole amide II-5 | Physalospora piricola | Good inhibition rate. | acs.org |
| Pyrazole amides I-3 and I-4 | Alternaria sp. | Identified as potential SDH inhibitors. | acs.org |
| 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (5a ) | Pythium ultimum | Good antifungal activity. | mdpi.com |
| Pyrazole derivative 6j | Colletotrichum orbiculare | Moderate activity with 43.06% inhibition. | hep.com.cn |
| Pyrazole analogue 1v | Fusarium graminearum, Colletotrichum micotianae | EC50 of 0.0530 μM against F. graminearum, comparable to pyraclostrobin; broad-spectrum activity. | nih.gov |
Insecticidal Applications
The pyrazole structure is a cornerstone of several commercial insecticides, such as fipronil. conicet.gov.ar Research continues to explore novel derivatives for improved or alternative insecticidal action.
One study focused on the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and evaluated their insecticidal properties against the tomato leafminer, Tuta absoluta. conicet.gov.ar Compounds 3b and 3c demonstrated insecticidal activity similar to the commercial insecticide Fipronil. conicet.gov.ar Notably, compound 3c , which has no substituents on the pyrazole ring, was synthesized with a high yield and showed lower toxicity to the non-target organism Daphnia magna compared to Fipronil, making it a promising candidate for pest control. conicet.gov.ar
Another series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were tested against the black bean aphid, Aphis fabae. researchgate.net Compound 7h from this series was particularly effective, showing 85.7% mortality at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. researchgate.net
Further research based on the structures of commercial insecticides tebufenpyrad (B1682729) and tolfenpyrad (B1681338) led to the design of novel pyrazole-5-carboxamides. acs.org These compounds were tested against a range of pests. The stomach activities of compounds Ij , Il , and IIe against cotton bollworm (Helicoverpa armigera) were recorded at 60% at a concentration of 5 mg/kg. acs.org Additionally, compounds Ic , Id , Ie , and IIf showed high foliar contact activity (95-100%) against the bean aphid at 200 mg/kg. acs.org
Table 2: Insecticidal Activity of Selected this compound Derivatives
| Compound/Derivative | Target Insect | Key Findings | Reference |
|---|---|---|---|
| 5-amino-1-aryl-1H-pyrazole-4-carbonitrile 3c | Tuta absoluta (tomato leafminer) | Activity similar to Fipronil; lower toxicity to non-target aquatic life. | conicet.gov.ar |
| Pyrazole-5-carboxylic acid derivative 7h | Aphis fabae (black bean aphid) | 85.7% mortality at 12.5 mg/L, comparable to imidacloprid. | researchgate.net |
| Pyrazole-5-carboxamide Ij , Il , IIe | Helicoverpa armigera (cotton bollworm) | 60% stomach activity at 5 mg/kg. | acs.org |
| Pyrazole-5-carboxamide Ic , Id , Ie , IIf | Aphis craccivora (bean aphid) | 95-100% foliar contact activity at 200 mg/kg. | acs.org |
| Pyrazole-5-carboxamide IIi | Tetranychus cinnabarinus (spider mite) | 95% miticidal and ovicidal activity at 200 mg/kg. | acs.org |
Herbicidal Applications
Beyond fungicides and insecticides, pyrazole derivatives have also been developed as herbicides. A study focused on novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives found that several compounds exhibited potent herbicidal effects. nih.gov
The research assessed the activity of 30 such derivatives. nih.gov Nine compounds demonstrated good herbicidal activity against the weed Pennisetum alopecuroides. nih.gov Specifically, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine was the most effective at inhibiting root growth, with an IC50 value of 1.90 mg L⁻¹. nih.gov Another compound, 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine , was highly effective at bleaching, showing the highest inhibition of chlorophyll (B73375) levels with an IC50 of 3.14 mg L⁻¹. nih.gov Structure-activity relationship analysis revealed that an alkynyloxy group on the pyrimidine (B1678525) ring was crucial for bleaching activity, while an amino group at the same position conferred excellent root growth inhibition. nih.gov
Table 3: Herbicidal Activity of Selected this compound Derivatives
| Compound/Derivative | Target Weed | Mode of Action | Key Findings | Reference |
|---|---|---|---|---|
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | Root growth inhibition | Strongest inhibitory activity on root growth (IC50 = 1.90 mg L⁻¹). | nih.gov |
| 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | Chlorophyll inhibition (Bleaching) | Highest inhibition of chlorophyll level (IC50 = 3.14 mg L⁻¹). | nih.gov |
Advanced Characterization Methodologies in 1h Pyrazol 1 Amine Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight
Spectroscopic methods are indispensable tools for the detailed structural analysis of pyrazole (B372694) compounds. They provide a wealth of information on the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-pyrazol-1-amine and its analogues in solution. ipb.pt ¹H, ¹³C, and ¹⁵N NMR provide complementary information to build a complete picture of the molecular framework. rsc.orgnih.gov
¹H NMR Spectroscopy allows for the identification of protons in different chemical environments. In derivatives of this compound, the protons on the pyrazole ring exhibit characteristic chemical shifts. For instance, the H5 proton often appears as a singlet deshielded by the adjacent nitrogen atoms. The amine protons (–NH₂) typically resonate as a broad singlet, with its chemical shift influenced by solvent and hydrogen bonding.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring (C3, C4, and C5) show distinct signals that are sensitive to the substitution pattern. For example, in a 4-methyl-3-phenyl-1H-pyrazol-1-amine derivative, the C3 and C5 carbons can exhibit signals in the range of δ 145–150 ppm and δ 105–110 ppm, respectively. Two-dimensional NMR techniques, such as COSY and HMBC, are often employed to establish connectivity between protons and carbons, confirming the structural assignment. thieme-connect.de
¹⁵N NMR Spectroscopy offers direct insight into the electronic environment of the nitrogen atoms in the pyrazole ring and the exocyclic amine group. While less common than ¹H and ¹³C NMR, ¹⁵N NMR is a powerful tool for studying tautomerism and hydrogen bonding. researchgate.netmdpi.com
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyrazole H5 | 6.2 - 7.8 | d or s | Position influenced by substituents. |
| Pyrazole H3 | 7.5 - 8.2 | d or s | Position influenced by substituents. |
| Pyrazole H4 | 5.7 - 6.5 | t or s | Position influenced by substituents. |
| Amine NH₂ | 4.8 - 6.0 | br s | Broad singlet, exchangeable with D₂O. vulcanchem.com |
Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the pyrazole ring.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyrazole C3 | 145 - 158 | Highly dependent on substituent. sci-hub.st |
| Pyrazole C5 | 105 - 140 | Affected by N-substitution. sci-hub.st |
| Pyrazole C4 | 102 - 110 | Generally the most upfield pyrazole carbon. sci-hub.st |
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify key functional groups and to probe the electronic transitions within the molecule. researchgate.net
Infrared (IR) Spectroscopy is particularly useful for identifying the N-H and C=N stretching vibrations. The primary amine group (–NH₂) in this compound derivatives typically shows characteristic asymmetric and symmetric stretching bands in the region of 3300–3500 cm⁻¹. vulcanchem.comrsc.org The C=N stretching vibration of the pyrazole ring is usually observed around 1600 cm⁻¹. vulcanchem.com
UV-Visible (UV-Vis) Spectroscopy provides information on the electronic conjugation within the molecule. Pyrazole derivatives exhibit absorption bands in the UV region, often corresponding to π→π* transitions of the aromatic system. vulcanchem.comnepjol.info The position of the maximum absorption (λmax) can be influenced by the substituents on the pyrazole ring and the solvent polarity. nepjol.info For example, an extended conjugated system in a pyrazole derivative resulted in transitions at 325 nm and 415 nm. nepjol.info
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Strong, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (pyrazole ring) | ~1600 | Medium |
| C-N Stretch | 1240 - 1300 | Medium |
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound derivatives. researchgate.netrsc.org Electrospray ionization mass spectrometry (ESI-MS) is commonly used to generate a protonated molecule [M+H]⁺, allowing for precise molecular weight determination. rsc.orgvulcanchem.com High-resolution mass spectrometry (HRMS) can further confirm the molecular formula by providing a highly accurate mass measurement. sci-hub.strsc.org The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. vulcanchem.comnist.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
X-ray Diffraction Techniques
X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. researchgate.netiucr.org This technique allows for the precise mapping of electron density in a crystalline sample, revealing the exact molecular conformation and packing in the crystal lattice. For derivatives of this compound, single-crystal X-ray analysis has confirmed the planarity of the pyrazole ring and has been instrumental in studying the supramolecular architecture formed through intermolecular hydrogen bonds. For example, N–H···N hydrogen bonds have been observed to form chain-like structures in the crystal packing of related pyrazole amines.
Table 4: Illustrative Crystallographic Data for a Pyrazole Derivative
| Parameter | Value | Reference Compound |
|---|---|---|
| Crystal System | Monoclinic | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine iucr.org |
| Space Group | P2₁/n | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine iucr.org |
| a (Å) | 7.481 | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine iucr.org |
| b (Å) | 9.076 | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine iucr.org |
| c (Å) | 19.021 | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine iucr.org |
| β (°) | 95.471 | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine iucr.org |
| V (ų) | 1285.7 | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine iucr.org |
Note: Data presented is for a related heterocyclic compound to illustrate typical parameters obtained from single-crystal X-ray diffraction.
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is routinely used for phase identification by comparing the experimental diffraction pattern to reference data. cambridge.org PXRD can confirm the bulk purity of a synthesized sample and is also used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. In cases where suitable single crystals cannot be obtained, powder diffraction data can sometimes be used for ab initio crystal structure determination. cambridge.org
Single-Crystal X-ray Diffraction for Crystal Structure Analysis
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in understanding the stability and decomposition behavior of "this compound". Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used methods in this regard. labmanager.comalstesting.co.thxrfscientific.com
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com This technique is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions. labmanager.comalstesting.co.th For "this compound," a DSC scan would reveal its melting point and any polymorphic transitions that might occur upon heating. The energy absorbed or released during these transitions provides valuable data on the compound's thermodynamic properties.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. alstesting.co.th TGA is crucial for determining the thermal stability and decomposition profile of "this compound". The analysis can pinpoint the temperatures at which the compound begins to decompose and the kinetics of this process. nih.gov For instance, a TGA curve for a solid amine can show a significant mass loss at specific temperature ranges, indicating decomposition. researchgate.net In some cases, irritating and highly toxic gases like carbon oxides and nitrogen oxides may be generated during thermal decomposition. aksci.com The thermal decomposition of related nitropyrazole compounds can be complex, sometimes involving the initial loss of a nitro group or isomerization followed by ring decomposition. researchgate.net
Simultaneous Thermal Analysis (STA), which combines DSC and TGA, offers a comprehensive thermal characterization by measuring both heat flow and mass changes concurrently. ri.se This can be particularly useful for studying processes like pyrolysis and oxidation. ri.se
Electrochemical Methods (e.g., Cyclic Voltammetry, Impedance Spectroscopy)
Electrochemical methods are employed to investigate the redox properties of "this compound" and its derivatives.
Cyclic Voltammetry (CV) is a key technique for studying the electrochemical behavior of pyrazole derivatives. nih.goviieta.orgnih.gov In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound. For some pyrazole derivatives, CV has been used to study their electrooxidative functionalization, leading to the formation of new C-Cl, C-Br, C-I, C-S, and N-N bonds. nih.gov The technique can also reveal the kinetics of electron transfer processes. For example, studies on certain pyrazole derivatives have shown that the anodic oxidative processes proceed as a slow charge transfer. iieta.org
The following table summarizes electrochemical data for some pyrazole derivatives, illustrating the type of information that can be obtained through these methods.
| Compound | Method | Key Findings | Reference |
| Pyrazole Derivatives | Cyclic Voltammetry | Investigated electrooxidative C-H halogenation and thiocyanation. | nih.gov |
| 4-[(anthracen-9-ylmethylene)-amino]-1, 5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one | Cyclic Voltammetry | Oxidized via a one-electron loss to form a radical cation, followed by further electrochemical and chemical steps. | iieta.org |
| Copper(II) complexes with pyrazole-based ligands | Cyclic Voltammetry | Showed one-electron redox waves attributed to the Cu(II)/Cu(I) couple. | nih.gov |
| Pyrazole derivatives as corrosion inhibitors | Potentiodynamic Polarization and EIS | Acted as mixed-type inhibitors for mild steel in acidic medium. | researchgate.net |
| Amino/Keto Derivatives of Pyrazole | Electrochemical Methods | Demonstrated effective corrosion inhibition for mild steel. | acs.org |
Advanced Microscopy Techniques
Advanced microscopy techniques offer high-resolution visualization of the morphology and structure of materials. While specific applications to "this compound" are not detailed in the provided search results, techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for materials characterization. numberanalytics.commpie.de These methods could be used to study the crystal morphology and surface topography of "this compound" and its derivatives. researchgate.net Confocal microscopy and other advanced optical techniques can be used to study the three-dimensional internal structure and dynamics of related compounds in various environments. researchgate.netunito.itnih.gov
Hirshfeld Surface Analysis and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This analysis is crucial for understanding the supramolecular chemistry of "this compound," as non-covalent interactions play a significant role in the stability of its crystal structure. mdpi.com
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal lattice). By mapping properties like d_norm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and analyze different types of non-covalent interactions.
For pyrazole-based compounds, Hirshfeld analysis has been used to identify a variety of interactions, including:
Hydrogen Bonding: N-H···N and N-H···O hydrogen bonds are common and significant in stabilizing the crystal packing. rsc.orgmdpi.com
π-π Stacking: Interactions between the aromatic pyrazole rings contribute to the stability of the crystal structure. mdpi.comrsc.org
Anion-π Interactions: In the presence of anions, these interactions can be observed and contribute to the crystal's stability. mdpi.comdoi.org
Other Contacts: H···H, C···H, and other van der Waals contacts are also prevalent and can be quantified using fingerprint plots derived from the Hirshfeld surface. scirp.orgiucr.org
The following table outlines the types of non-covalent interactions identified in various pyrazole-containing crystal structures using Hirshfeld surface analysis.
| Compound/System | Identified Non-Covalent Interactions | Reference |
| Co(II) and Cu(II) pyridinedicarboxylates with 3,5-dimethylpyrazole | Anion–π, C–H···π(carbonyl), C–H···π(chelate) | doi.org |
| Ni(II) and Co(II) coordination compounds with pyridine (B92270) and pyrazole ligands | Anion–π, π–π, C–H∙∙∙π, C–H∙∙∙C | mdpi.comconicet.gov.ar |
| Bis(pyrazole)silver(I) and -gold(I) complexes | Cation-anion interactions, π-stacking | rsc.org |
| Adamantane-linked 1,2,4-triazole (B32235) derivatives | H···H interactions (54.4%) | scirp.org |
| Tris(4-aminophenyl)amine-based derivatives | N-H···O hydrogen bonds, C-O···C interactions | mdpi.com |
| 3-(4-cyanothiophen-3-yl)- nih.goviieta.orgdoi.orgselenadiazolo[4,5-a]pyridin-4-ium chloride | Se···Cl and Se···S chalcogen bonds, N···H/H···N, C···H/H···C, H···H contacts | iucr.org |
This detailed analysis of non-covalent interactions is essential for crystal engineering and understanding the structure-property relationships of "this compound."
Future Directions and Research Challenges in 1h Pyrazol 1 Amine Chemistry
Development of Sustainable Synthetic Strategies
The synthesis of 1H-pyrazol-1-amine and its derivatives is undergoing a green revolution, with a strong emphasis on developing environmentally friendly and efficient methods. mdpi.comrsc.orgnih.gov
Key Developments and Challenges:
Catalytic Systems: There is a growing interest in using novel catalysts to promote the synthesis of pyrazole (B372694) derivatives. For instance, a nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives with high yields and short reaction times. rsc.orgnih.gov This method boasts eco-friendliness, mild reaction conditions, and catalyst reusability. rsc.orgnih.gov
Flow Chemistry: Flow chemistry presents a safer and more efficient alternative to traditional batch methods for synthesizing pyrazoles. mdpi.com It can significantly reduce reaction times and improve selectivity. mdpi.com However, challenges such as achieving uniform mixing, controlling temperature for highly exothermic or endothermic reactions, and the high initial investment cost for specialized equipment remain. mdpi.com
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for pyrazole synthesis from hours to minutes, while enzymatic catalysis helps minimize waste. vulcanchem.com
One-Pot Multicomponent Processes: The development of one-pot multicomponent reactions is a key strategy for improving the efficiency and sustainability of pyrazole synthesis. mdpi.com These methods allow for the construction of complex molecules in a single step, reducing the need for purification of intermediates. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Method | Advantages | Disadvantages | Key Findings |
| Nano-catalysis | Eco-friendly, high yields, short reaction times, reusable catalyst. rsc.orgnih.gov | Catalyst preparation can be complex. | Synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in 15-27 minutes with 85-93% yields. rsc.orgnih.gov |
| Flow Chemistry | Safer, more efficient, reduced reaction times, improved selectivity. mdpi.com | High initial cost, challenges in mixing and temperature control. mdpi.com | Decreased total reaction time from 16 hours to 30 minutes for certain pyrazole derivatives. mdpi.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times. vulcanchem.com | May require specialized equipment. | Reduces reaction times from hours to minutes. vulcanchem.com |
Exploration of Novel Biological Targets and Therapeutic Areas
The diverse pharmacological activities of pyrazole derivatives continue to drive research into new therapeutic applications. ontosight.aiwisdomlib.org These compounds have shown promise as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. ontosight.ai
Current Research and Future Prospects:
Anticancer Agents: Pyrazole derivatives are being extensively investigated for their anticancer potential. mdpi.com They have shown efficacy against various cancer cell lines, with some derivatives exhibiting potent inhibitory activity against kinases like PI3K and cyclin-dependent kinases (CDKs). mdpi.com For example, certain derivatives have demonstrated significant cytotoxicity against breast cancer (MCF7) and liver cancer (HepG2) cell lines. mdpi.com
Enzyme Inhibition: The this compound scaffold is a valuable starting point for designing enzyme inhibitors. For instance, derivatives have been identified as potential inhibitors of hematopoietic progenitor kinase 1 (HPK1), which is involved in immune cell regulation and presents a therapeutic target for cancer.
Cannabinoid Receptor Modulators: Pyrazoline derivatives, which are structurally related to 1H-pyrazol-1-amines, have been investigated as cannabinoid receptor type 1 (CB1) antagonists. scispace.com These compounds have potential applications in treating obesity, schizophrenia, and addiction. scispace.com
Antimicrobial and Antiviral Properties: Research has highlighted the antimicrobial and antiviral activities of pyrazole derivatives. wisdomlib.org Some have shown effectiveness against various bacterial and fungal strains, as well as potential to inhibit viral replication. wisdomlib.org
Table 2: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity | Target/Mechanism | Example Compound/Derivative | Reference |
| Anticancer | PI3 Kinase Inhibition | Pyrazole carbaldehyde derivatives | mdpi.com |
| CDK Inhibition | 3-(1H-pyrazol-1-yl)pyrazin-2-amine | ||
| Immune Regulation | HPK1 Inhibition | 3-(1H-pyrazol-1-yl)pyrazin-2-amine | |
| Neuromodulation | CB1 Receptor Antagonism | Pyrazoline derivatives | scispace.com |
| Antimicrobial | General | Pyrazole derivatives | wisdomlib.org |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies is accelerating the discovery and optimization of this compound-based compounds.
Key Applications:
Molecular Docking and QSAR: Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict the binding modes of pyrazole derivatives to their biological targets and to guide the design of more potent compounds. mdpi.com
Structural Analysis: Density Functional Theory (DFT) calculations are employed to predict the molecular geometry and electronic properties of pyrazole derivatives, which can be correlated with their reactivity and biological activity.
Reaction Mechanism Elucidation: Computational studies help to elucidate the mechanisms of complex reactions, such as the oxidative ring-opening of 1H-pyrazol-5-amines. researchgate.net
Advanced Materials Science Applications
Beyond pharmaceuticals, this compound and its derivatives are finding applications in the development of advanced materials. ontosight.ai
Emerging Areas:
Polymers and Nanomaterials: Pyrazole derivatives serve as building blocks for the synthesis of functional polymers and nanomaterials. ontosight.ai Their unique structural and electronic properties can be leveraged to create materials with tailored characteristics.
Ligands for Coordination Complexes: The nitrogen atoms in the pyrazole ring act as coordination sites for metal ions, making these compounds useful as ligands in coordination chemistry. researchgate.net The resulting metal complexes can have interesting catalytic or material properties.
Fluorescent Probes: The pyrazole scaffold can be incorporated into fluorescent molecules for use as probes in biological imaging and sensing applications.
Q & A
Q. What are the standard synthetic routes for preparing 1H-pyrazol-1-amine derivatives, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For example, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is synthesized using substituted propenones and hydrazine derivatives under acidic or basic conditions . Optimization involves:
Q. How is crystallographic data for this compound derivatives analyzed, and what software is recommended?
X-ray crystallography remains the gold standard for structural elucidation. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule analysis due to its robustness in handling twinned or high-resolution data . Key steps include:
Q. What safety protocols are critical when handling this compound derivatives in the laboratory?
Safety data sheets (SDS) for compounds like 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine highlight:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and respiratory masks (for H335 hazards).
- Ventilation : Use fume hoods to mitigate inhalation risks (H302, H315, H319) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?
Discrepancies between NMR and XRD data often arise from dynamic processes (e.g., tautomerism). Strategies include:
Q. What methodologies are effective for studying the biological activity of this compound derivatives, such as anti-inflammatory or antimicrobial properties?
Q. How can researchers address challenges in scaling up this compound synthesis while maintaining regiochemical purity?
- Flow chemistry : Reduces side reactions by controlling residence time and mixing efficiency.
- Chromatography-free purification : Use pH-dependent crystallization (e.g., isolating 1-Ethyl-3-methyl-1H-pyrazol-5-amine at pH 6–7) .
Q. Data Contradiction and Reproducibility
Q. What steps should be taken if crystallographic data conflicts with computational docking studies for this compound-based drug candidates?
Q. How can batch-to-batch variability in this compound derivatives be minimized during multi-step syntheses?
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
